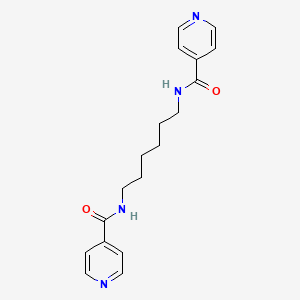
1,6-Bis(pyridine-4-carboxamido)hexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis(pyridine-4-carboxamido)hexane is an organic compound with the molecular formula C18H22N4O2. It is a symmetrical molecule featuring two pyridine-4-carboxamido groups connected by a hexane linker.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis(pyridine-4-carboxamido)hexane typically involves the reaction of pyridine-4-carboxylic acid with hexamethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Activation of pyridine-4-carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Step 2: Reaction of the activated pyridine-4-carboxylic acid with hexamethylenediamine to form the amide bond.
The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key to successful industrial production lies in optimizing reaction conditions, purification processes, and ensuring the availability of high-purity starting materials.
化学反应分析
Types of Reactions
1,6-Bis(pyridine-4-carboxamido)hexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce amine derivatives.
科学研究应用
1,6-Bis(pyridine-4-carboxamido)hexane has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Studied for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific structural and functional properties.
作用机制
The mechanism of action of 1,6-Bis(pyridine-4-carboxamido)hexane is primarily related to its ability to form stable complexes with metal ions. The pyridine rings and amide groups can coordinate with metal centers, leading to the formation of metal-ligand complexes. These complexes can exhibit unique chemical and physical properties, making them useful in various applications .
相似化合物的比较
Similar Compounds
1,4-Bis(pyridine-4-carboxamido)butane: Similar structure with a butane linker instead of hexane.
1,8-Bis(pyridine-4-carboxamido)octane: Similar structure with an octane linker instead of hexane.
N,N’-Bis(pyridine-4-carboxamido)ethane: Similar structure with an ethane linker instead of hexane.
Uniqueness
1,6-Bis(pyridine-4-carboxamido)hexane is unique due to its specific hexane linker, which provides a balance between flexibility and rigidity. This structural feature allows it to form stable metal complexes with distinct properties compared to its shorter or longer chain analogs .
属性
CAS 编号 |
39642-75-6 |
|---|---|
分子式 |
C18H22N4O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
N-[6-(pyridine-4-carbonylamino)hexyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H22N4O2/c23-17(15-5-11-19-12-6-15)21-9-3-1-2-4-10-22-18(24)16-7-13-20-14-8-16/h5-8,11-14H,1-4,9-10H2,(H,21,23)(H,22,24) |
InChI 键 |
GALBBNXAQQLEJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC=C1C(=O)NCCCCCCNC(=O)C2=CC=NC=C2 |
溶解度 |
>49 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


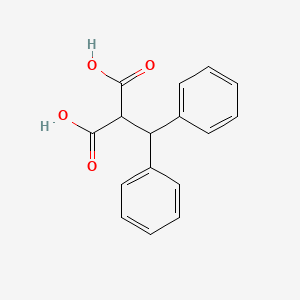
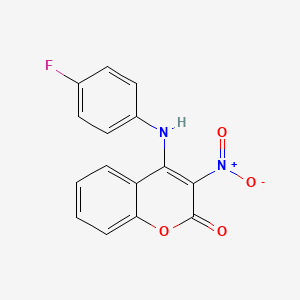

![Tert-butyl 1-benzyl-2,3,3a,4,5,6a-hexahydropyrrolo[2,3-b]pyrrole-6-carboxylate](/img/structure/B14164794.png)

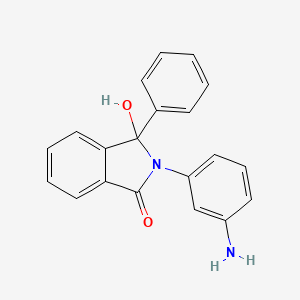
![Dimethyl [(4-methyl-2-nitrophenyl)sulfanyl]carbonodithioimidate](/img/structure/B14164831.png)
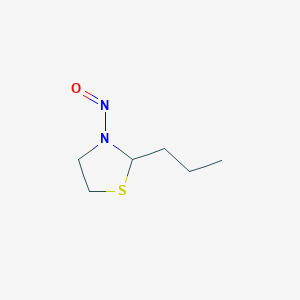
![4-Chloro-8-methylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B14164848.png)

![(2S)-3-phenyl-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B14164858.png)
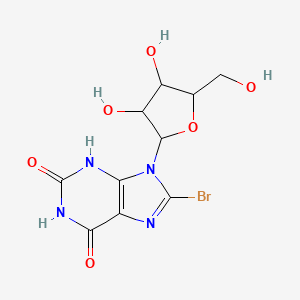
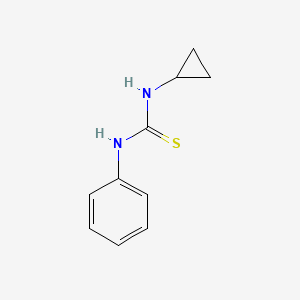
![Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-](/img/structure/B14164878.png)
